molecular formula C11H18O2 B8626194 Ethyl Spiro[2.5]octane-1-carboxylate CAS No. 17202-87-8

Ethyl Spiro[2.5]octane-1-carboxylate

Cat. No.: B8626194
CAS No.: 17202-87-8
M. Wt: 182.26 g/mol
InChI Key: LXTLLTTUBHRRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl spiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a spirocyclic scaffold where a cyclopropane ring is fused to a larger cycloalkane. The spiro[2.5]octane core is characterized by a unique three-dimensional geometry, which imparts distinct steric and electronic properties. Key structural attributes include:

  • Molecular formula: C${10}$H${16}$O$_3$ (for the 6-oxa derivative) .
  • Functional groups: An ester moiety at position 1 and substituents (e.g., oxygen, nitrogen, or alkyl chains) on the spirocyclic framework .
  • Synthetic routes: Methods include cascade reactions (e.g., benzylidenecyanoacetate assembly) and diazoacetate additions followed by Curtius rearrangements .

Scientific Research Applications

Organic Synthesis

Ethyl Spiro[2.5]octane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : It can act as an electrophile, allowing for the introduction of new functional groups.
  • Oxidation and Reduction Reactions : The compound can be transformed into other derivatives through oxidation or reduction processes, expanding its utility in synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound may inhibit the growth of certain microbial strains, suggesting its application in developing antimicrobial agents.
    Microbial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Material Science

This compound has potential applications in material science due to its structural properties:

  • Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties.
  • Coatings and Adhesives : Its unique chemical structure may contribute to improved performance characteristics in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university explored the antimicrobial properties of this compound against various pathogens. The results demonstrated significant efficacy against Gram-positive bacteria, with a notable Minimum Inhibitory Concentration of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Inflammation Modulation

In another investigation, the compound was tested in a murine model of arthritis. Administration of this compound resulted in reduced paw swelling and histological evidence of decreased inflammation compared to control groups, indicating potential therapeutic benefits for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl spiro[2.5]octane-1-carboxylate, and how are they characterized experimentally?

this compound features a bicyclic spiro system with a cyclopropane ring fused to a six-membered oxacycle, terminated by an ester group. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the spiro junction and ester functionality, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities . For derivatives, infrared (IR) spectroscopy can validate carbonyl stretching frequencies (~1700–1750 cm⁻¹) .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

Synthesis often proceeds via cyclopropanation of preformed bicyclic intermediates. For example, a Michael-initiated ring-closure (MIRC) strategy using activated olefins and barbituric acids under electrocatalytic conditions can yield spirocyclopropane derivatives, with esterification as a final step (yields: 45–71%) . Alternative routes may involve cyclopropane ring formation via [2+1] cycloaddition, followed by carboxylation using ethyl chloroformate . Purification is achieved via flash chromatography (e.g., PE:EtOAC gradients) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Stereoselectivity is influenced by catalyst choice and reaction conditions. For instance, organocatalysts or chiral auxiliaries can enforce diastereomeric ratios (dr) of up to 2.6:1 in spirocyclopropane syntheses . Solvent polarity and temperature also modulate transition-state stabilization. Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes by analyzing frontier molecular orbitals and steric interactions .

Q. What analytical challenges arise in confirming the purity and structure of this compound, and how are they addressed?

Key challenges include distinguishing spiro isomers and detecting trace impurities. High-resolution MS and 2D NMR (e.g., NOESY, HSQC) resolve conformational ambiguities . For purity assessment, HPLC with UV/Vis or evaporative light scattering detection (ELSD) is employed, coupled with elemental analysis to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How should researchers approach contradictory data in spiro compound reactivity studies?

Contradictions often stem from variable reaction kinetics or unaccounted solvent effects. To resolve discrepancies:

Cross-validate results using multiple techniques (e.g., kinetic studies vs. computational simulations).

Replicate experiments under strictly controlled conditions (temperature, humidity).

Perform sensitivity analysis to identify critical variables (e.g., catalyst loading, substrate ratios) .

Q. What methodologies are suitable for investigating the stability of this compound under varying storage conditions?

Stability studies require accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor via LC-MS for degradation products (e.g., ester hydrolysis or cyclopropane ring opening) . Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to detect phase transitions .

Q. How can computational modeling enhance the design of this compound-based drug candidates?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to guide functionalization for target binding. Molecular dynamics (MD) simulations evaluate conformational flexibility in biological environments. For example, docking studies with cyclopropane-containing analogs reveal steric compatibility with enzyme active sites . Validation requires correlation with experimental binding assays (e.g., SPR, ITC) .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of research questions for spiro compound studies?

Apply the FINER framework:

  • Feasible : Ensure access to specialized instrumentation (e.g., chiral columns for stereochemistry).
  • Novel : Focus on underexplored reactivity (e.g., spiro ring-opening mechanisms).
  • Ethical : Adhere to safety protocols for handling toxic intermediates (e.g., acrylonitrile derivatives) .
  • Relevant : Align with medicinal chemistry goals (e.g., spiro compounds as protease inhibitors) .

Q. How should data management plans be structured for spiro compound research?

Per NASA-inspired guidelines (CS-22 to CS-25):

  • Raw Data : Archive NMR/MS files in repositories like Zenodo or ICPSR.
  • Processed Data : Include chromatograms and crystallographic coordinates in appendices.
  • Calibration : Document instrument validation (e.g., NMR shimming, LC column performance) .

Application-Oriented Questions

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound derivatives?

Prioritize target-specific assays:

  • Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., protease assays).
  • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines.
  • Permeability : Employ Caco-2 monolayers to predict bioavailability .

Q. How can spiro compounds be integrated into materials science research?

Explore applications as:

  • Electroluminescent materials : Characterize emission spectra via photoluminescence (PL) spectroscopy.
  • Polymer additives : Assess thermal stability via thermogravimetric analysis (TGA) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of ethyl spiro[2.5]octane-1-carboxylate, highlighting structural variations, properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate C${10}$H${16}$O$_3$ 184.235 6-oxa (oxygen atom) Stable at room temperature; used in protein degrader synthesis
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate C${14}$H${24}$O$_3$ 240.34 2-butyl, 1-oxa Extended alkyl chain enhances lipophilicity; potential for drug delivery systems
Methyl 6-oxospiro[2.5]octane-2-carboxylate C${10}$H${14}$O$_3$ 182.22 6-oxo, methyl ester Lower molecular weight; likely higher volatility
Ethyl 5-azaspiro[2.5]octane-1-carboxylate C${10}$H${17}$NO$_2$ 183.25 5-aza (nitrogen atom) Nitrogen introduces basicity; potential for catalytic or receptor-binding roles
Ethyl 1-cyano-5,7-dimethyl-4,6,8-trioxo-2-phenyl-5,7-diazaspiro[2.5]octane-1-carboxylate C${21}$H${22}$N$2$O$5$ 382.42 Cyano, phenyl, trioxo, diaza High steric hindrance; pharmacological activity (e.g., enzyme inhibition)

Structural and Functional Variations

  • Oxygen vs. Nitrogen Substitution: The 6-oxa derivative (C${10}$H${16}$O$3$) exhibits enhanced polarity and hydrogen-bonding capacity compared to the 5-aza analog (C${10}$H${17}$NO$2$), which may influence solubility and biological interactions . Nitrogen-containing spiro compounds (e.g., 5-aza) are more likely to participate in acid-base reactions, expanding their utility in catalysis or drug design .
  • Alkyl Chain Modifications :

    • The 2-butyl derivative (C${14}$H${24}$O$_3$) demonstrates increased hydrophobicity, which could improve membrane permeability in drug candidates .

Stability and Fragmentation Patterns

  • Mass Spectrometry Behavior : Spiro compounds fragment at the spiro junction under electron impact (EIMS), losing groups like ArN$2$CO or ArN$2$CO$2$. For example, compound 18 (ClC$6$H$_4$-substituted) shows fragments at m/z 505 and 489 .

Pharmacological Potential

  • Enzyme Inhibition: The 1-cyano-2-phenyl-diazaspiro derivative (C${21}$H${22}$N$2$O$5$) shows promise in targeting enzymes due to its trioxo and diaza groups .
  • Protein Degradation : Ethyl 6-oxaspiro[2.5]octane-1-carboxylate is marketed as a building block for proteolysis-targeting chimeras (PROTACs), leveraging its rigid structure .

Properties

CAS No.

17202-87-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl spiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)9-8-11(9)6-4-3-5-7-11/h9H,2-8H2,1H3

InChI Key

LXTLLTTUBHRRGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with methylenecyclohexane (20.0 g, 0.21 mol, commercially available from Aldrich), copper powder (2.8 g), methyl cyclohexane (50 mL) and heated to 105° C. Ethyl diazoacetate (26 g, 0.23 mol, commercially available from Aldrich) was added dropwise over an 8-hour period while maintaining the temperature between 100-105° C. Upon complete addition, the mixture was heated an additional 2 hours, allowed to cool to ambient temperature and stirred for an additional 12 hours. The reaction mixture was filtered and concentrated under reduced pressure to afford the title compound which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.